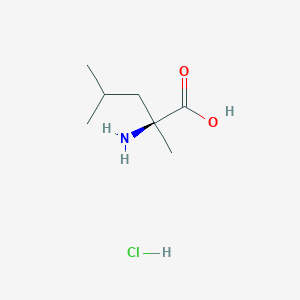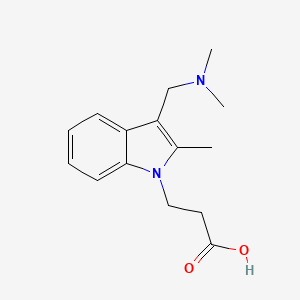
L-alpha-Methylleucine hy
Overview
Description
Preparation Methods
The synthesis of L-alpha-Methylleucine hy involves a continuous two-step sequence of rapid reactions. The first step is Pd0-mediated 11C-methylation, followed by microfluidic hydrogenation . This method has been shown to be efficient, with a decay-corrected radiochemical yield of 15-38% based on [11C]CH3I, and both radiochemical and chemical purity of 95-99% . The Pd impurities in the injectable solution meet international criteria for human use .
Chemical Reactions Analysis
L-alpha-Methylleucine hy undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include Pd0 for methylation and hydrogenation . The major products formed from these reactions are typically radiolabeled compounds, which are useful in positron emission tomography (PET) imaging .
Scientific Research Applications
L-alpha-Methylleucine hy has significant applications in scientific research, particularly in the field of tumor imaging. It has been investigated as a potential PET probe for visualizing tumors due to its high accumulation in tumor tissue . Additionally, it is used in studies related to the regulation of protein synthesis and degradation, as it is a branched-chain amino acid .
Mechanism of Action
The mechanism of action of L-alpha-Methylleucine hy involves its interaction with branched-chain amino acid aminotransferase . This enzyme plays a crucial role in the metabolism of branched-chain amino acids, which are essential for protein synthesis and energy production . The compound’s effects are mediated through its influence on this enzyme, leading to changes in protein synthesis and degradation rates .
Comparison with Similar Compounds
L-alpha-Methylleucine hy is similar to other branched-chain amino acids such as leucine, isoleucine, and valine . its unique structure, which includes a methyl group on the alpha carbon, distinguishes it from these other compounds . This structural difference contributes to its unique properties and applications, particularly in the field of tumor imaging .
Similar Compounds:- Leucine
- Isoleucine
- Valine
This compound stands out due to its specific use in PET imaging and its high accumulation in tumor tissues, making it a valuable tool in cancer research .
Properties
IUPAC Name |
(2S)-2-amino-2,4-dimethylpentanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-5(2)4-7(3,8)6(9)10;/h5H,4,8H2,1-3H3,(H,9,10);1H/t7-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESCTDHOWCQMPQ-FJXQXJEOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@](C)(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Chloro-1-[1-(2-methoxy-ethyl)-2-methyl-1H-indol-3-yl]-ethanone](/img/structure/B3163396.png)

![2-[(4-Methylphenoxy)methyl]piperidine](/img/structure/B3163402.png)
![3-[(3-Phenylpropoxy)methyl]piperidine](/img/structure/B3163404.png)



![2-Bromo-N-[4-(4-morpholinylsulfonyl)phenyl]-acetamide](/img/structure/B3163472.png)
![3-Chlorobenzo[H]cinnoline](/img/structure/B3163473.png)

